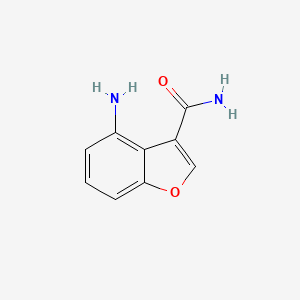![molecular formula C16H14O3 B12867409 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C16H14O3 It is a biphenyl derivative featuring a dioxolane ring and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-formylbiphenyl with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as tetrahydrofuran (THF) with a catalytic amount of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学的研究の応用
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of materials with specific properties, such as liquid crystals or polymers.
作用機序
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The dioxolane ring can act as a protecting group for the aldehyde, preventing unwanted reactions during synthesis. The biphenyl structure allows for π-π interactions, which can be important in molecular recognition processes.
類似化合物との比較
Similar Compounds
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
4-(1,3-Dioxolan-2-yl)aniline: Contains an aniline group instead of an aldehyde.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Features a hydroxymethyl group instead of a biphenyl moiety.
Uniqueness
4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of a dioxolane ring and a biphenyl structure with an aldehyde functional group. This combination provides distinct reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
3-[4-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-11-12-2-1-3-15(10-12)13-4-6-14(7-5-13)16-18-8-9-19-16/h1-7,10-11,16H,8-9H2 |
InChIキー |
ZKPJFGOEENEVOG-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


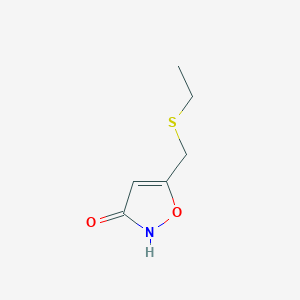
![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)
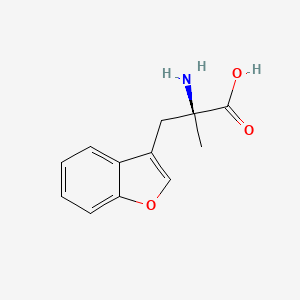

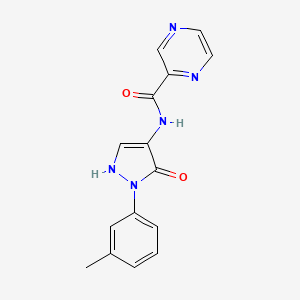
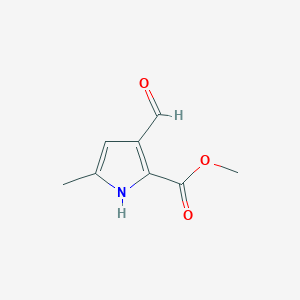
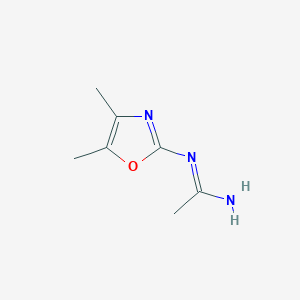
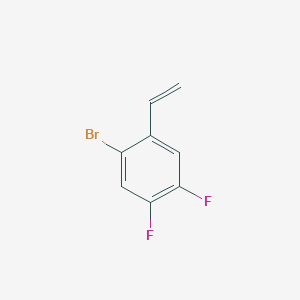
![2,6-Diethylbenzo[d]oxazole](/img/structure/B12867372.png)
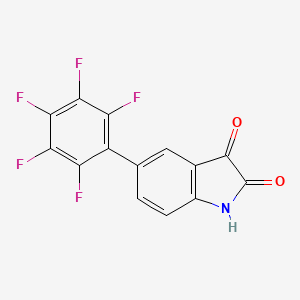
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12867382.png)
![6-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B12867384.png)

